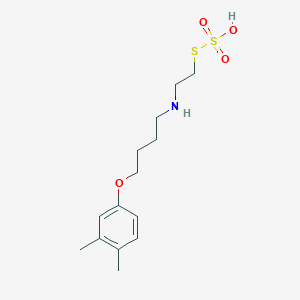
S-2-((4-(3,4-Xylyloxy)butyl)amino)ethyl thiosulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-2-((4-(3,4-Xylyloxy)butyl)amino)ethyl thiosulfate is a complex organic compound with a unique structure that includes both aromatic and thiosulfate functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of S-2-((4-(3,4-Xylyloxy)butyl)amino)ethyl thiosulfate typically involves multiple steps. One common method starts with the preparation of the 3,4-xylyloxybutylamine intermediate. This intermediate is then reacted with ethylene thiosulfate under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
S-2-((4-(3,4-Xylyloxy)butyl)amino)ethyl thiosulfate can undergo various chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfonate derivatives.
Reduction: Reduction reactions can convert the thiosulfate group to thiol or sulfide groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonate derivatives, while reduction can produce thiol or sulfide compounds.
科学的研究の応用
S-2-((4-(3,4-Xylyloxy)butyl)amino)ethyl thiosulfate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound can be used in biochemical studies to investigate the effects of thiosulfate groups on biological systems.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which S-2-((4-(3,4-Xylyloxy)butyl)amino)ethyl thiosulfate exerts its effects involves interactions with various molecular targets. The thiosulfate group can participate in redox reactions, influencing the redox state of biological systems. Additionally, the aromatic ring can interact with proteins and enzymes, affecting their function and activity.
類似化合物との比較
Similar Compounds
- S-2-((4-(2,6-Xylyloxy)butyl)amino)ethyl thiosulfate
- S-2-((4-(3-Methoxyphenyl)butyl)amino)ethyl thiosulfate
Uniqueness
S-2-((4-(3,4-Xylyloxy)butyl)amino)ethyl thiosulfate is unique due to the specific positioning of the xylyloxy group, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to different chemical and biological properties compared to similar compounds.
特性
CAS番号 |
21220-70-2 |
|---|---|
分子式 |
C14H23NO4S2 |
分子量 |
333.5 g/mol |
IUPAC名 |
1,2-dimethyl-4-[4-(2-sulfosulfanylethylamino)butoxy]benzene |
InChI |
InChI=1S/C14H23NO4S2/c1-12-5-6-14(11-13(12)2)19-9-4-3-7-15-8-10-20-21(16,17)18/h5-6,11,15H,3-4,7-10H2,1-2H3,(H,16,17,18) |
InChIキー |
GSRBCJMGWZTHLA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)OCCCCNCCSS(=O)(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


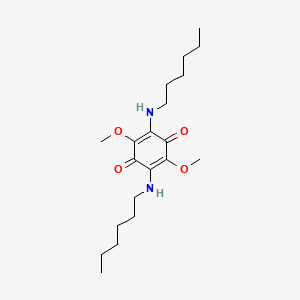
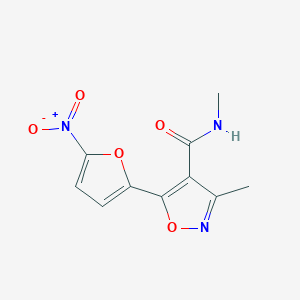
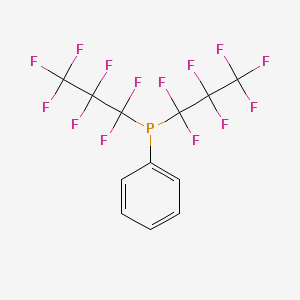
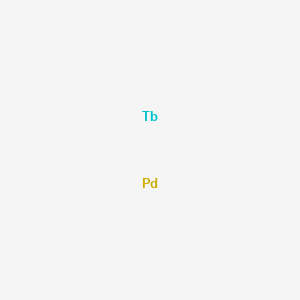
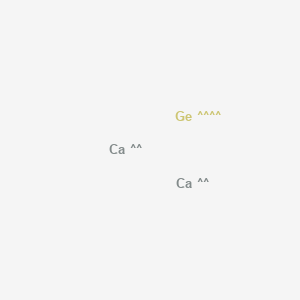
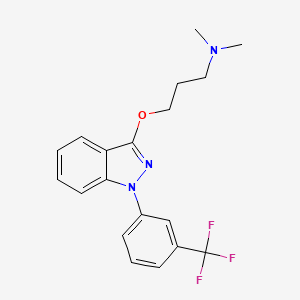
![2-[Ethyl(3-methylphenyl)amino]ethyl 4-methoxybenzoate](/img/structure/B14713957.png)

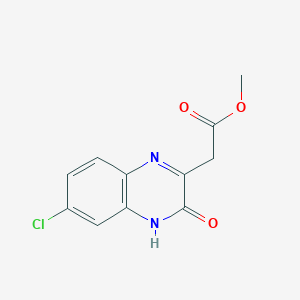
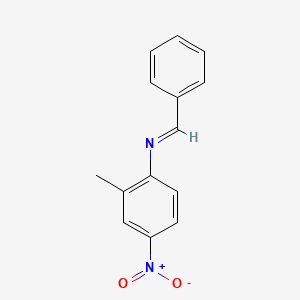
![7,7-Dimethylbicyclo[2.2.1]heptan-1-ol](/img/structure/B14713975.png)
![3-[3-(2-Hydroxyphenyl)-3-oxoprop-1-en-1-yl]-4H-1-benzopyran-4-one](/img/structure/B14713980.png)
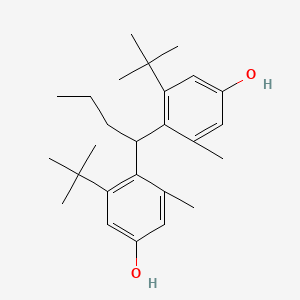
![Naphth[2,3-c]acridine-5,8,14(13H)-trione, 10-chloro-7-[(6,11-dihydro-6,11-dioxo-2-phenylnaphtho[2,3-g]quinazolin-4-yl)amino]-](/img/structure/B14713992.png)
